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Get Quote

In Vivo vs. In Vitro Performance & Application Profile
Executive Summary & Compound Identity
4-Aminopyridine-2-carboxylic acid (4-AP-2-CA) is frequently conflated with the potassium

channel blocker 4-Aminopyridine (4-AP) due to nomenclature similarities. However, their

biological roles are distinct. While 4-AP is a functional neurotherapeutic, 4-AP-2-CA primarily

serves as a privileged scaffold in medicinal chemistry and a viscosity-reducing excipient in

biologic formulations.
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In Vitro Profile: Mechanism & Utility
A. As a Privileged Scaffold (Medicinal Chemistry)
In in vitro drug discovery, 4-AP-2-CA is valued for its bifunctional nature (C2-carboxylic acid +

C4-amine). It serves as a core pharmacophore for Apoptosis Signal-regulating Kinase 1 (ASK1)

inhibitors.

Mechanism: The pyridine nitrogen and C2-carboxylate provide a metal-binding motif (often

mimicking the hinge region binding in kinases), while the C4-amine allows for extension into

the solvent-exposed region to tune solubility and selectivity.

Performance: Derivatives where the nitrogen is substituted or the ring is fluorinated often

show IC50 values < 300 nM against ASK1, whereas the parent acid is generally inactive as a

direct inhibitor, serving instead as the structural anchor.

B. As a Viscosity-Reducing Excipient (Biologics)
Recent patent literature (e.g., EP3624846A1) identifies 4-AP-2-CA as a critical excipient for

high-concentration protein formulations (>200 mg/mL).

Problem: High-concentration monoclonal antibodies (mAbs) suffer from high viscosity due to

protein-protein interactions (PPI), making subcutaneous injection difficult.
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Solution: 4-AP-2-CA disrupts these short-range hydrophobic and electrostatic PPIs.

Data:

Control: 250 mg/mL mAb solution

Viscosity > 50 cP.

Experimental: Addition of 50 mM 4-AP-2-CA

Viscosity reduction by 30-40%, enabling syringeability without compromising protein
stability.

C. Agrochemical Activity (Plant Systems)[1]
Mechanism: Acts as a synthetic auxin mimic.

Effect: Induces uncontrolled growth and epinasty in broadleaf weeds. It is a dechlorinated

analog of Picloram, retaining herbicidal activity but with a distinct environmental degradation

profile.

In Vivo Profile: Pharmacokinetics & Toxicity
Unlike 4-Aminopyridine, which has a well-defined therapeutic window in mammals, 4-AP-2-CA

is primarily evaluated in vivo for toxicology or as a prodrug moiety.

A. Mammalian Pharmacokinetics (PK)
Absorption: Rapidly absorbed due to low molecular weight and amphoteric nature.

Metabolism: The C2-carboxylic acid makes it susceptible to rapid renal clearance (similar to

picolinic acid) via organic anion transporters (OATs), limiting its half-life compared to

lipophilic drugs.

Toxicity:

Acute: Classified as Harmful if swallowed (R22).[1]
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Neurotoxicity: unlike 4-AP, 4-AP-2-CA does not significantly cross the blood-brain barrier

or block potassium channels effectively at physiological pH, resulting in a lower seizure

risk profile.

B. Efficacy Models (Comparison)
Neurology (MS Models): 4-AP restores conduction in demyelinated axons. 4-AP-2-CA shows

no significant activity in these models, confirming that the C2-carboxyl group abolishes the

necessary channel-binding affinity.

Oncology (Xenografts): Derivatives of 4-AP-2-CA (e.g., thiazolidine-4-carboxylic acid

amides) have shown tumor growth inhibition (TGI) >50% in melanoma models, but efficacy is

attributed to the derivative, not the free acid.

Visualizing the Distinction
Diagram 1: Chemical Lineage & Application Pathways
This diagram illustrates how 4-AP-2-CA serves as a central hub between agrochemicals

(Picloram) and high-value pharmaceuticals, distinct from the 4-AP pathway.
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Caption: 4-AP-2-CA is derived from Picloram and leads to kinase inhibitors or excipient uses,

whereas 4-Aminopyridine is a distinct neuro-therapeutic agent.

Experimental Protocols
Protocol A: Synthesis from Picloram (Dechlorination)
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Integrity Check: This protocol converts the herbicide Picloram into the scaffold 4-AP-2-CA.

Reagents: Picloram (8g), 10% Pd/C (1.2g), 10% LiOH (aq, 44 mL).

Reaction: Purge suspension with

. Stir under

(45 PSI) at 40°C for 4 hours.

Workup: Heat to 70°C for 12 hours to ensure completion. Filter through Celite to remove

Pd/C.[2]

Isolation: Acidify filtrate to pH 3 with conc. HCl.

Yield: Precipitate forms. Filter and dry to obtain ~99% yield of beige solid (4-AP-2-CA).[2]

Validation: LCMS m/z 139.1 [M+H]+.

Protocol B: Viscosity Reduction Assay (In Vitro)
Integrity Check: Validates the excipient utility of 4-AP-2-CA in biologic formulations.

Preparation: Concentrate a monoclonal antibody (mAb) to 250 mg/mL in Histidine buffer (pH

6.0) using Tangential Flow Filtration (TFF).

Treatment: Spike the mAb solution with 4-AP-2-CA stock to reach final concentrations of 0,

25, 50, and 100 mM.

Measurement: Measure viscosity using a cone-and-plate rheometer at 25°C at a shear rate

of 1000

.

Expectation:

0 mM (Control): ~60 cP

50 mM (Test): ~35 cP (Significant reduction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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